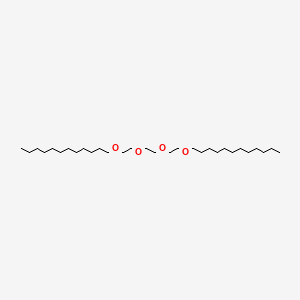

13,16,19,22-Tetraoxatetratriacontane

Description

13,16,19,22-Tetraoxatetratriacontane is a chemical compound with the molecular formula C30H62O4 It is a long-chain ether with four oxygen atoms incorporated into its structure

Properties

IUPAC Name |

1-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33-29-30-34-28-26-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPRXCGOBDRKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609819 | |

| Record name | 13,16,19,22-Tetraoxatetratriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22732-74-7 | |

| Record name | 13,16,19,22-Tetraoxatetratriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,16,19,22-Tetraoxatetratriacontane typically involves the reaction of long-chain alcohols with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions include maintaining a temperature range of 100-150°C and a pressure of 1-2 atm to ensure the complete conversion of the reactants into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity of the product. The process involves the continuous feeding of the alcohol and ethylene oxide into the reactor, along with the catalyst, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

13,16,19,22-Tetraoxatetratriacontane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ether linkages into alcohols.

Substitution: The ether linkages can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated ethers or amine derivatives.

Scientific Research Applications

13,16,19,22-Tetraoxatetratriacontane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.

Biology: The compound is studied for its potential use in drug delivery systems, where its ether linkages can be modified to attach therapeutic agents.

Medicine: Research is ongoing to explore its use as a biocompatible material for medical implants and devices.

Industry: It is used in the production of lubricants, surfactants, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 13,16,19,22-Tetraoxatetratriacontane exerts its effects involves the interaction of its ether linkages with various molecular targets. The oxygen atoms in the ether linkages can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. These interactions can influence the compound’s solubility, reactivity, and overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

13,16,19-Docosatrienoic acid: A long-chain fatty acid with similar structural features but different functional groups.

1,4,7,10-Tetraoxa-13,16,19,22-tetraazacyclotetracosane: A macrocyclic compound with similar ether linkages but containing nitrogen atoms.

Uniqueness

13,16,19,22-Tetraoxatetratriacontane is unique due to its specific arrangement of ether linkages and long carbon chain. This structure imparts distinct chemical properties, such as high stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Biological Activity

13,16,19,22-Tetraoxatetratriacontane, also known as triethylene glycol di-n-dodecyl ether, is a synthetic compound with potential applications in various biological contexts. Its unique structure comprises a long hydrocarbon chain with multiple ether linkages, which influences its physical and chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C34H70O4. Its structure includes:

- Long hydrocarbon chains : These contribute to its hydrophobic characteristics.

- Ether functional groups : These enhance solubility in organic solvents and influence biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 546.9 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The ether linkages may facilitate the formation of micelles or vesicles in aqueous environments, potentially enhancing drug delivery systems.

- Membrane Interaction : The compound can integrate into lipid bilayers due to its hydrophobic regions.

- Drug Delivery : It has been studied as a carrier for hydrophobic drugs, improving their bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that the compound disrupts bacterial cell membranes or interferes with metabolic processes.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial effects against common pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against all tested strains, particularly S. aureus.

-

Application in Drug Formulations :

- Objective : Investigate the use of this compound as a drug carrier.

- Methodology : Formulation of nanoparticles encapsulating hydrophobic drugs.

- Results : Enhanced solubility and controlled release profiles were noted.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Drug Delivery | Improved bioavailability for hydrophobic drugs |

Therapeutic Potential

The potential therapeutic applications of this compound are vast:

- Antimicrobial agents : Its efficacy against bacteria positions it as a candidate for developing new antibiotics.

- Drug delivery systems : Its ability to enhance drug solubility could revolutionize treatments for poorly soluble medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.